molecular formula C12H15NO4 B119020 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate CAS No. 59721-16-3

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate

Cat. No. B119020
CAS RN: 59721-16-3
M. Wt: 237.25 g/mol
InChI Key: QFOYXHSRNCTJOV-UHFFFAOYSA-N
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Description

The compound “2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate” appears to be an organic compound containing functional groups such as a dimethylamino group, a carbonyl group, a hydroxyphenyl group, and an acetate group. These functional groups suggest that the compound could participate in a variety of chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-hydroxyphenyl compound with a 2-(dimethylamino)-2-oxoethyl acetate compound. The exact conditions and reagents would depend on the specific synthetic route chosen by the chemist.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dimethylamino and hydroxyphenyl groups suggests that the compound could exhibit interesting electronic and steric effects.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, thanks to its functional groups. For instance, the dimethylamino group could participate in nucleophilic substitution reactions, while the carbonyl group could be involved in addition reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of the intermolecular forces it experiences.


Scientific Research Applications

Distribution and Metabolism in Organisms

  • Distribution in Warm-Blooded Animals : Studies have shown the dynamics of distribution of compounds similar to 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate in warm-blooded animals. These compounds are tracked in various organs and blood after administration, indicating their widespread distribution within the body (Shormanov & Pravdyuk, 2017) (Shormanov et al., 2018).

Chemical Synthesis and Properties

  • Catalysis in Ester Hydrolysis : This compound has been shown to catalyze the hydrolysis of esters more effectively than some other hydroxamic acids, demonstrating its potential in chemical synthesis and industrial applications (Gruhn & Bender, 1975).
  • Synthesis and Optical Properties : Its derivatives have been synthesized for studying optical properties and solvatochromic behaviors, relevant in photophysics and materials science (Khan et al., 2016).

Application in Material Science

  • Photophysical Studies : Derivatives of this compound have been used in photophysical studies, exploring properties like charge transfer and solvent selectivity, which are essential for developing advanced materials and sensors (Bhattacharyya et al., 2019).

Medical Research Applications

  • Photodynamic Therapy : Novel derivatives of this compound have shown promise in photodynamic therapy, a treatment method for cancer, due to their ability to generate singlet oxygen and other reactive species (Al-Raqa et al., 2017).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve exploring its potential applications, such as its use in the synthesis of other compounds, or its potential biological activity.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

[2-(dimethylamino)-2-oxoethyl] 2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-13(2)11(15)8-17-12(16)7-9-3-5-10(14)6-4-9/h3-6,14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOYXHSRNCTJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446129
Record name 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate

CAS RN

59721-16-3
Record name Benzeneacetic acid, 4-hydroxy-, 2-(dimethylamino)-2-oxoethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59721-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Ahmed, G Kumar, S Mahajan, PK Verma… - …, 2023 - Wiley Online Library
The present work describes the s‐trichlorotriazine (TCT)‐mediated formation of highly functionalized ester‐based drugs, namely nafamostat mesylate and camostat mesylate. The TCT‐…
F Florit, AMK Nambiar, CP Breen, TF Jamison… - Reaction Chemistry & …, 2021 - pubs.rsc.org
Batch and continuous reactors both enable exploration of a chemical design space. The former rely on transient experiments, thus experiencing a wide variety of operating conditions …
Number of citations: 10 pubs.rsc.org
김동년, 김석찬 - 공업화학, 2022 - papersearch.net
만성 췌장염 치료제로 가장 널리 사용되고 있는 camostat mesylate 합성의 key step에 대한 연구를 수행하였다. Camostat mesylate는 두 중간체인 GBA (4-guanidinobenzoic acid …
Number of citations: 2 papersearch.net

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